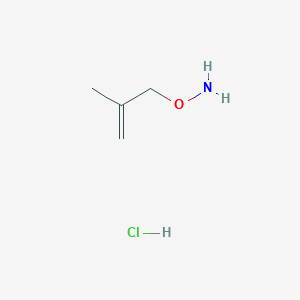

O-(2-Methyl-allyl)-Hydroxylamin-Hydrochlorid

Übersicht

Beschreibung

“O-(2-Methyl-allyl)-hydroxylamine hydrochloride” is a chemical compound with the linear formula H2C=C(CH3)CH2NH2 · HCl . It is also known as 2-Methyl-2-propen-1-amine hydrochloride .

Synthesis Analysis

The synthesis of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” or similar compounds often involves Pd-catalyzed allylic substitutions . In one study, a Pd/(R,R)-DACH-phenyl catalyst was used for the kinetic resolution of O-Boc protected 4-hydroxycyclopentenone . Another approach involves the dehydrative allylation of allyl alcohol with amines in the presence of MoO3/TiO2 as a solid catalyst .

Molecular Structure Analysis

The molecular structure of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” involves a hydrochloride group attached to a 2-methyl-2-propen-1-amine . The compound has a molecular weight of 107.58 .

Chemical Reactions Analysis

The chemical reactions involving “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” or similar compounds often involve Pd-catalyzed allylic substitutions . These reactions can form many types of bonds, such as C–C, C–N, and C–O bonds . The resulting products can be further transformed by taking advantage of the alkene functionality .

Physical And Chemical Properties Analysis

“O-(2-Methyl-allyl)-hydroxylamine hydrochloride” is a solid compound with a melting point of 179-184 °C (lit.) . It has a molecular weight of 107.58 .

Wirkmechanismus

O-(2-Methyl-allyl)-hydroxylamine hydrochloride acts as an oxidizing agent in the presence of a base, such as sodium hydroxide, and reduces the double bond of aldehydes and ketones to form the corresponding hydroxylamines. O-(2-Methyl-allyl)-hydroxylamine hydrochloride also acts as a reducing agent, reducing the oxidation state of various compounds.

Biochemical and Physiological Effects

O-(2-Methyl-allyl)-hydroxylamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. O-(2-Methyl-allyl)-hydroxylamine hydrochloride has also been shown to inhibit the activity of enzymes involved in the metabolism of lipids, such as lipoprotein lipase and fatty acid synthase. O-(2-Methyl-allyl)-hydroxylamine hydrochloride has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, such as glucokinase and glucose-6-phosphatase.

Vorteile Und Einschränkungen Für Laborexperimente

O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a versatile reagent and has a number of advantages over other reagents. It is relatively inexpensive to purchase, and it is easy to handle and store. O-(2-Methyl-allyl)-hydroxylamine hydrochloride is also relatively stable and has a long shelf life. However, O-(2-Methyl-allyl)-hydroxylamine hydrochloride is also sensitive to light and moisture and should be stored in a cool, dry place. O-(2-Methyl-allyl)-hydroxylamine hydrochloride is also toxic and should be handled with care.

Zukünftige Richtungen

There are a number of potential future directions for O-(2-Methyl-allyl)-hydroxylamine hydrochloride research. One potential direction is the development of new synthetic methods utilizing O-(2-Methyl-allyl)-hydroxylamine hydrochloride as a reagent. Another potential direction is the development of new pharmaceuticals utilizing O-(2-Methyl-allyl)-hydroxylamine hydrochloride as a starting material. Additionally, O-(2-Methyl-allyl)-hydroxylamine hydrochloride could be used in the development of new polymers, such as polyurethanes, polyamides, and polyesters. Finally, O-(2-Methyl-allyl)-hydroxylamine hydrochloride could be used in the development of new biocatalysts, such as enzymes or antibodies, for use in various laboratory experiments.

Wissenschaftliche Forschungsanwendungen

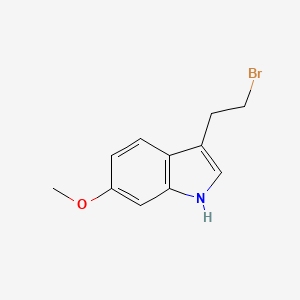

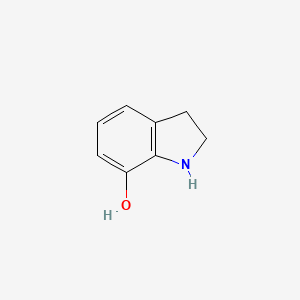

Synthese von Indol-Derivaten

Diese Verbindung spielt eine bedeutende Rolle bei der Synthese von Indol-Derivaten, die weit verbreitete Bestandteile in ausgewählten Alkaloiden sind . Indole sind ein wichtiges heterocyclisches System in Naturprodukten und Medikamenten und spielen eine zentrale Rolle in der Zellbiologie . Die Anwendung von Indol-Derivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Erkrankungen im menschlichen Körper hat in den letzten Jahren zunehmend an Bedeutung gewonnen .

Reduktive C(sp 2)–H-Aminierungsreaktion

Die Verbindung wird bei der Reaktion von o-Nitrostyrolen unter Verwendung einer wässrigen Titan(III)-chlorid-Lösung bei Raumtemperatur verwendet, die über eine formale reduktive C(sp 2)–H-Aminierungsreaktion Indole liefert . Diese Reaktion bietet eine Methode zur Synthese von 2,3-difunktionalisierten Indolen .

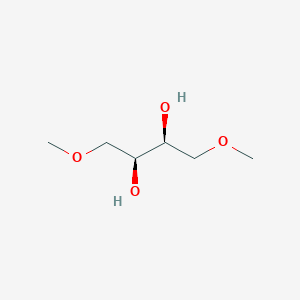

Allylgruppenreaktionen

Die Verbindung enthält eine Allylgruppe, die für eine Reihe von Reaktionen mit Sauerstoff (O 2) anfällig ist, beginnend mit der Lipidperoxidation . Zu den Produkten gehören Fettsäurehydroperoxide, Epoxy-Hydroxy-Polyenfettsäuren, Jasmonate, Divinylether-Fettsäuren und Blattaldehyde .

Safety and Hazards

The safety and hazards of “O-(2-Methyl-allyl)-hydroxylamine hydrochloride” are not specifically mentioned in the retrieved documents. However, similar compounds like 2-Methylallylamine hydrochloride have hazard statements H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(2)3-6-5;/h1,3,5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGVYBHREJFCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500474 | |

| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54149-64-3 | |

| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

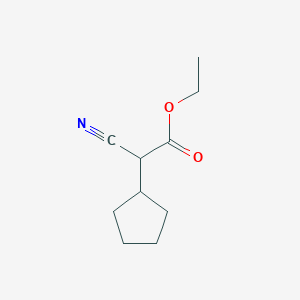

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

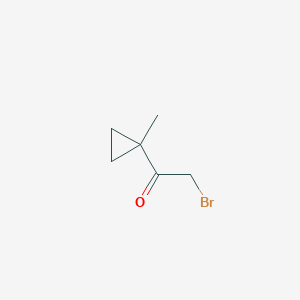

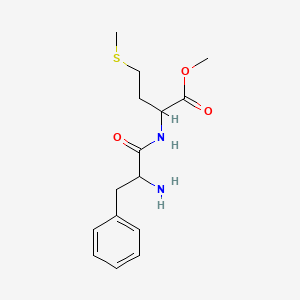

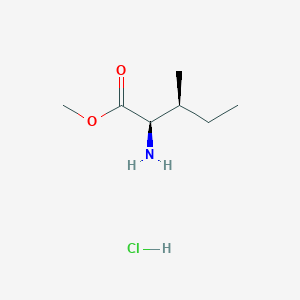

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)

![2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane](/img/structure/B1610411.png)

![1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one](/img/structure/B1610418.png)